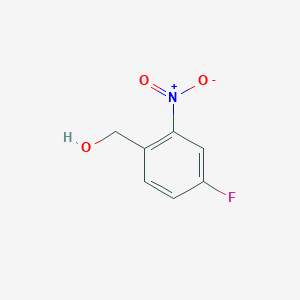

4-Fluoro-2-nitrobenzyl alcohol

描述

Overview of Halogenated Nitrobenzyl Alcohols in Organic Synthesis and Materials Science

Halogenated nitrobenzyl alcohols serve as versatile intermediates in organic synthesis. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for certain reactions and can be readily transformed into other functional groups, such as amines, which are precursors to a vast array of more complex molecules. scispace.comgsa.ac.ukmdpi.com The presence of a halogen adds another layer of functionality, often serving as a handle for cross-coupling reactions or influencing the molecule's electronic properties and reactivity.

In materials science, the ortho-nitrobenzyl alcohol framework is particularly notable. capes.gov.brumass.edu This structural motif can act as a photolabile protecting group. umass.eduresearchgate.net Polymers and materials incorporating ortho-nitrobenzyl derivatives can be designed to change their properties, such as degrading or altering their surface chemistry, upon exposure to UV light. capes.gov.brumass.edu This has led to their use in creating photodegradable hydrogels for applications like tissue engineering, in thin film patterning for microelectronics, and for creating self-assembled monolayers. umass.eduresearchgate.net For instance, hydrogels cross-linked with ortho-nitrobenzyl ester derivatives can be broken down with UV light, allowing for controlled release or degradation. researchgate.net While the broader class of o-nitrobenzyl alcohols is well-studied in this context, the specific contributions of halogenated variants like 4-Fluoro-2-nitrobenzyl alcohol are a more specialized area of investigation.

Significance of Fluorine and Nitro Group Substitutions in Benzyl (B1604629) Alcohol Derivatives

The chemical behavior of this compound is largely dictated by its two key substituents: the fluorine atom and the nitro group.

Fluorine Substitution: The incorporation of fluorine into organic molecules can profoundly alter their physical and chemical properties. numberanalytics.comresearchgate.net Fluorine is the most electronegative element, and its presence as a substituent on an aromatic ring withdraws electron density through a strong negative inductive effect. numberanalytics.comresearchgate.net This can decrease the reactivity of the ring towards electrophilic substitution. numberanalytics.com The carbon-fluorine bond is exceptionally strong, which can enhance the thermal and metabolic stability of a compound. Furthermore, fluorine substitution can impact a molecule's lipophilicity and its ability to engage in non-covalent interactions, which is a critical consideration in drug design. nih.gov While it is a good sigma (σ) acceptor, it also acts as a pi (π) donor, a duality that can complicate predictions of its effect on aromaticity. acs.org

Nitro Group Substitution: The nitro group (NO₂) is one of the most powerful electron-withdrawing groups used in organic synthesis. scispace.comgsa.ac.ukuniroma2.it Its presence significantly reduces the electron density of the aromatic ring, which facilitates nucleophilic aromatic substitution reactions. gsa.ac.uk Aromatic nitro compounds are foundational materials for producing aromatic amines through reduction, which are then used to create dyes and pharmaceuticals. scispace.com In the context of ortho-nitrobenzyl alcohol derivatives, the nitro group is essential for their photosensitivity. Upon UV irradiation, the ortho-nitrobenzyl group can undergo an intramolecular rearrangement, leading to cleavage of the bond connecting the benzylic carbon to a protected group. umass.edursc.org This photochemical property is the basis for its use as a photolabile protecting group. rsc.org

Research Landscape and Gaps for this compound

The research landscape for this compound itself is primarily as a chemical intermediate available from commercial suppliers. Its synthesis and properties are documented in chemical catalogs, but extensive studies detailing its specific applications are not as widespread as for the general class of nitrobenzyl alcohols.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1043416-40-5 | chemicalbook.comfluorochem.co.ukchemuniverse.com |

| Molecular Formula | C₇H₆FNO₃ | fluorochem.co.ukchemuniverse.com |

| Molecular Weight | 171.13 g/mol | chemuniverse.com |

| Appearance | Not specified in sources |

| Purity | ≥95.0% or 97% | fluorochem.co.ukchemuniverse.com |

This table is generated based on available data from chemical supplier databases and may not represent exhaustively researched values.

Research on closely related structures provides insight into its potential reactivity. For example, studies on o-nitrobenzyl alcohols demonstrate their photochemical cyclization with primary amines to form 2-N-substituted indazolones, a reaction that proceeds efficiently even with halogen substituents on the ring. rsc.org This suggests that this compound could be a viable substrate for similar light-induced "click" chemistry reactions, which are valuable for modular synthesis and bioconjugation. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

(4-fluoro-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLMINHMFZNILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694557 | |

| Record name | (4-Fluoro-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1043416-40-5 | |

| Record name | (4-Fluoro-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 2 Nitrobenzyl Alcohol and Its Precursors

Strategies for Introducing Fluorine into Benzyl (B1604629) Alcohol Frameworks

The incorporation of fluorine into organic molecules can significantly alter their chemical and biological properties. nbinno.com For benzyl alcohol frameworks, both electrophilic and nucleophilic fluorination methods are viable, each offering distinct advantages and requiring different types of precursors.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are among the most stable and commonly used for this purpose. wikipedia.org These N-F reagents can be neutral or cationic and are effective in transferring a fluorine atom to electron-rich substrates. wikipedia.org

One of the most prominent electrophilic fluorinating agents is Selectfluor®, formally known as 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). mpg.de It is valued for its efficiency and relative safety compared to gaseous fluorine. wikipedia.org Electrophilic fluorination can be applied to generate fluorinated aromatics from electron-rich aromatic compounds or to achieve benzylic C-H fluorination. wikipedia.orgd-nb.info For instance, benzylic anions, generated by deprotonating acidic protons adjacent to electron-withdrawing groups like a nitro group, can attack Selectfluor to yield a benzyl fluoride (B91410). beilstein-journals.org

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Key Features |

|---|---|---|

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic, highly reactive, versatile for various substrates. wikipedia.orgmpg.de |

| N-Fluorobenzenesulfonimide | NFSI | Neutral reagent, effective for fluorinating carbanions and other nucleophiles. wikipedia.org |

Research has demonstrated catalyst-free benzylic fluorination of certain N-heterocyclic substrates through the formation of a charge transfer complex with Selectfluor®. mpg.de Additionally, metal-catalyzed approaches, such as those using iron(II) or silver, can facilitate radical benzylic C-H fluorination using Selectfluor as the fluorine atom source. d-nb.infobeilstein-journals.org

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride ion. acsgcipr.org This method is particularly effective in aromatic systems through the nucleophilic aromatic substitution (SNAr) mechanism, especially when the leaving group is positioned ortho or para to a strong electron-withdrawing group, such as a nitro group. acsgcipr.orggoogle.com

Common sources of nucleophilic fluoride include simple metal salts like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium salts such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). acsgcipr.orggoogle.com The Halogen Exchange (Halex) reaction is a classic example, where a chloride or bromide on an activated aromatic ring is replaced by fluoride. acsgcipr.org For instance, the synthesis of fluoronitrobenzaldehydes has been achieved by treating the corresponding chloro-nitrobenzaldehydes with an alkali metal fluoride in a polar aprotic solvent at elevated temperatures. google.com

Table 2: Nucleophilic Fluorination Conditions for Nitroaromatics

| Fluoride Source | Leaving Group | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Potassium Fluoride (KF) | Chlorine (Cl) | Dimethylformamide (DMF) | 100-160 °C | google.com |

| Anhydrous TBAF | Chlorine (Cl), Bromine (Br) | Acetonitrile (B52724), DMSO | Room Temperature | acsgcipr.org |

This SNAr strategy is highly relevant for synthesizing precursors to 4-fluoro-2-nitrobenzyl alcohol, as the nitro group at the 2-position strongly activates a leaving group at the 4-position for displacement by a fluoride ion.

Synthetic Routes to Nitro-Substituted Benzyl Alcohols

The synthesis of nitro-substituted benzyl alcohols can be achieved through two primary pathways: the reduction of a corresponding nitrobenzaldehyde or the direct nitration of a substituted benzyl alcohol.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the synthesis of this compound, the direct precursor is 4-fluoro-2-nitrobenzaldehyde (B1294362). nist.govnih.gov This reduction can be accomplished using a variety of reducing agents.

A common method for reducing aldehydes in the presence of other reducible groups, like a nitro group, is catalytic hydrogenation or, more frequently, the use of hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often used for this purpose, as it typically does not reduce the nitro group under standard conditions. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can also be used, though it may also reduce the nitro group under certain conditions. guidechem.com

Table 3: Selected Reagents for Aldehyde Reduction

| Reagent | Formula | Typical Solvent(s) | Selectivity Notes |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol (B129727), Ethanol | Generally selective for aldehydes and ketones over nitro groups and esters. guidechem.com |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Powerful reducing agent; can also reduce nitro groups, esters, and carboxylic acids. guidechem.com |

The choice of reducing agent is critical to ensure the selective conversion of the aldehyde functional group to a hydroxymethyl group while preserving the nitro substituent on the aromatic ring.

An alternative strategy involves the direct nitration of a fluorinated precursor, specifically 4-fluorobenzyl alcohol. nih.govsigmaaldrich.com In this electrophilic aromatic substitution reaction, the aromatic ring is treated with a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

The regiochemical outcome of the nitration is directed by the existing substituents on the benzene (B151609) ring. Both the hydroxymethyl (-CH₂OH) group and the fluorine atom are ortho-, para-directing groups. Since the fluorine is at position 4, it directs incoming electrophiles to positions 3 and 5. The hydroxymethyl group at position 1 directs to positions 2 and 4 (position 4 is already occupied). The combined activating and directing effects favor the substitution of the incoming nitro group at the 2-position (ortho to the hydroxymethyl group and meta to the fluorine) and the 3-position (ortho to the fluorine and meta to the hydroxymethyl group). Careful control of reaction conditions is necessary to achieve the desired 2-nitro isomer selectively. A similar reaction, the nitration of 4-fluorobenzaldehyde (B137897), is a known process. google.com

Convergent and Divergent Synthesis of this compound

Synthetic strategies can be broadly categorized as either convergent or divergent. researchgate.net A divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a variety of structurally related compounds. A convergent synthesis involves the independent synthesis of two or more fragments of a target molecule, which are then combined in the final stages. researchgate.net

For a relatively simple molecule like this compound, the synthesis is typically more linear than convergent. However, the strategic choices can be viewed through the lens of these concepts.

A Linear/Divergent-like Approach: A plausible route starts with a common precursor like 4-fluorobenzaldehyde. This intermediate could be used to synthesize various derivatives. For the specific target, the pathway would involve the nitration of 4-fluorobenzaldehyde to yield 4-fluoro-2-nitrobenzaldehyde, followed by selective reduction of the aldehyde to furnish this compound. This can be seen as one branch of a divergent synthesis starting from 4-fluorobenzaldehyde.

A Convergent-like Approach: While not a classic convergent synthesis, one can consider a strategy where the key functionalities are installed sequentially on a simple benzene ring. However, a more strategically sound approach that embodies convergent principles would be the preparation of 4-fluoro-2-nitrobenzaldehyde as a key intermediate. This intermediate is the "convergence" point of two key transformations: the introduction of fluorine and the introduction of the nitro group. The final, simple reduction step then yields the target alcohol. This modular approach, focusing on the stable aldehyde intermediate, is synthetically efficient.

The most practical and commonly implied synthesis for this compound follows a linear sequence, which is effectively the reduction of commercially available or readily synthesized 4-fluoro-2-nitrobenzaldehyde.

Synthesis from 4-Fluoro-2-nitrobenzaldehyde

The synthesis of this compound from its corresponding aldehyde, 4-fluoro-2-nitrobenzaldehyde, is primarily achieved through the reduction of the aldehyde functional group. This transformation requires a reducing agent capable of selectively reducing the aldehyde without affecting the nitro group.

One common and effective method is the use of sodium borohydride (NaBH₄). study.com This reagent is a versatile and mild reducing agent suitable for the conversion of aldehydes and ketones to their corresponding alcohols. The reaction is typically carried out in a protic solvent, such as methanol or ethanol. The borohydride anion ([BH₄]⁻) delivers a hydride ion to the electrophilic carbonyl carbon of the aldehyde, which, after an aqueous workup, results in the formation of the primary alcohol.

Another significant method is catalytic hydrogenation. researchgate.netsci-hub.se This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are often employed. researchgate.net The reaction conditions, including pressure, temperature, and solvent, can be optimized to ensure the selective reduction of the aldehyde group while preserving the nitro group. Chemoselective hydrogenation is crucial to prevent the reduction of the nitro group to an amino group. researchgate.net

Table 1: Comparison of Methods for Synthesis from 4-Fluoro-2-nitrobenzaldehyde

| Method | Reagents | Typical Solvents | Key Considerations |

| Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild reaction conditions, good selectivity. |

| Catalytic Hydrogenation | Hydrogen (H₂), Pd/C or Pt/C | Ethanol, Ethyl acetate (B1210297) | Requires careful control of conditions to maintain selectivity. |

Synthesis from Related Halogenated Nitrobenzyl Precursors (e.g., 4-Fluoro-2-nitrobenzyl bromide)

This compound can also be synthesized from halogenated precursors like 4-fluoro-2-nitrobenzyl bromide through nucleophilic substitution, specifically hydrolysis. In this reaction, the bromide atom, a good leaving group, is displaced by a hydroxyl group.

The hydrolysis can be performed using water or a mixture of water and a miscible organic solvent. The reaction can be slow and may require heating. To facilitate the reaction, a base such as sodium hydroxide (B78521) or potassium carbonate can be added to neutralize the hydrobromic acid byproduct and drive the reaction to completion.

A more advanced approach involves the use of an imidazole (B134444) ionic liquid in combination with a Lewis acid like zinc bromide as a catalyst system. google.com This method has been shown to be effective for the hydrolysis of similar compounds like p-nitrobenzyl bromide. google.com The ionic liquid can enhance the solubility of the organic substrate in the aqueous phase, and the Lewis acid can activate the carbon-bromine bond, promoting the nucleophilic attack by water. This catalytic system allows for the reaction to proceed under milder conditions and can lead to high yields of the desired alcohol. google.com

Green Chemistry Approaches in the Synthesis of Fluorinated Nitrobenzyl Alcohols

The principles of green chemistry aim to design chemical processes that are environmentally friendly, efficient, and safe. In the context of synthesizing fluorinated nitrobenzyl alcohols, these principles can be applied in several ways.

One significant green approach is the use of biocatalysis. nih.gov Enzymes, such as alcohol dehydrogenases, can catalyze the reduction of aldehydes to alcohols with high selectivity and under mild, aqueous conditions. nih.gov This avoids the use of harsh reagents and organic solvents. The development of robust enzymes that can tolerate fluorinated and nitro-substituted substrates is an active area of research. Biocatalytic methods offer the potential for highly enantioselective syntheses, which is crucial in the pharmaceutical industry. nih.gov

The use of fluorinated alcohols themselves as reaction media or promoters is another green chemistry strategy. researchgate.net Fluorinated alcohols have unique properties, such as strong hydrogen-bonding ability and low nucleophilicity, which can promote certain organic reactions without the need for a catalyst. researchgate.net While not a direct synthesis of the target molecule, the principles of using such environmentally benign solvent systems can be applied to the synthetic steps.

Furthermore, developing synthetic routes that minimize waste and utilize renewable resources are key aspects of green chemistry. This includes the efficient recycling of catalysts and solvents.

Catalytic Methods in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. Several catalytic methods are applicable to the synthesis of this compound.

As mentioned in the context of hydrolysis, the use of an imidazole ionic liquid with zinc chloride or zinc bromide provides an efficient catalytic system for the conversion of the corresponding benzyl bromide to the alcohol. google.com This method is advantageous due to its mild reaction conditions and the potential for recycling the catalytic system. google.com

Phase-transfer catalysis (PTC) is another powerful technique. researchgate.net In the hydrolysis of 4-fluoro-2-nitrobenzyl bromide, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase where the substrate is located. This accelerates the reaction rate and can lead to higher yields under milder conditions compared to uncatalyzed two-phase systems.

For the reduction of 4-fluoro-2-nitrobenzaldehyde, catalytic hydrogenation using metal nanoparticles is a prominent method. Gold nanoparticles, for instance, have been shown to be effective for the chemoselective hydrogenation of nitrobenzaldehydes to nitrobenzyl alcohols. researchgate.net The activity and selectivity of these catalysts can be tuned by controlling the size and shape of the nanoparticles. researchgate.net

Table 2: Overview of Catalytic Methods

| Catalytic Method | Precursor | Catalyst | Key Advantages |

| Ionic Liquid/Lewis Acid Catalysis | 4-Fluoro-2-nitrobenzyl bromide | Imidazole ionic liquid, ZnBr₂ | Mild conditions, enhanced solubility, catalyst recyclability. google.com |

| Phase-Transfer Catalysis | 4-Fluoro-2-nitrobenzyl bromide | Quaternary ammonium salts | Increased reaction rates in two-phase systems. researchgate.net |

| Catalytic Hydrogenation | 4-Fluoro-2-nitrobenzaldehyde | Gold nanoparticles | High chemoselectivity for aldehyde reduction. researchgate.net |

Reactivity and Reaction Mechanisms of 4 Fluoro 2 Nitrobenzyl Alcohol

Reactions Involving the Hydroxyl Group

The hydroxyl group of 4-fluoro-2-nitrobenzyl alcohol is a primary alcohol, and as such, it undergoes a range of characteristic reactions, including esterification, etherification, and oxidation.

Esterification: this compound can be converted to its corresponding ester through reaction with a carboxylic acid in the presence of an acid catalyst. This reaction, known as Fischer esterification, is an equilibrium process. The use of an excess of the alcohol or the removal of water as it is formed can drive the reaction towards the formation of the ester. masterorganicchemistry.commasterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H2SO4) and tosic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. masterorganicchemistry.comorganic-chemistry.org Alternatively, metal-free conditions using a basic ionic liquid like 1-ethyl-3-methylimidazolium acetate (B1210297) ([EMIM]OAc) can catalyze the oxidative esterification of benzylic alcohols with high yields. nih.gov

Etherification: The formation of ethers from this compound can be achieved through several methods. Symmetrical bis(benzyl) ethers can be prepared directly from two molecules of the corresponding benzyl (B1604629) alcohol. scirp.orgresearchgate.net Lewis acid catalysts such as ZnCl2 and Mg(ClO4)2 can promote this reaction. scirp.orgresearchgate.net Another approach involves the use of iron(III) chloride (FeCl3·6H2O) as a catalyst in a green and recyclable solvent like propylene carbonate, which can yield symmetrical ethers in good yields. nih.gov For the synthesis of unsymmetrical ethers, a common method is the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.

Table 1: Examples of Esterification and Etherification Reactions of Benzyl Alcohol Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| Esterification | Benzyl alcohol, Acetic acid | Hafnium(IV) or Zirconium(IV) salts | Benzyl acetate |

| Etherification | 4-Alkoxybenzyl alcohols | Pd/C or Pt/C, 100-135°C | Bis(4-alkoxybenzyl) ethers |

| Cross-Etherification | Benzyl alcohol, Ethanol | [EMIM]OAc, O2 | Ethyl benzoate |

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orglibretexts.org

Oxidation to Aldehydes: The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. khanacademy.org Reagents such as pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are commonly employed for this transformation. libretexts.org These reactions are typically carried out in anhydrous solvents like dichloromethane. libretexts.org Other methods include using reagents like manganese dioxide (MnO2) or employing catalytic systems such as Cu/TEMPO. researchgate.netorganic-chemistry.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. wikipedia.org Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4, also known as the Jones reagent), and sodium dichromate (Na2Cr2O7). wikipedia.orglibretexts.org These reactions often proceed via the intermediate aldehyde, which is then further oxidized in the presence of water to form a gem-diol that is subsequently converted to the carboxylic acid. wikipedia.org A convenient one-pot, two-step procedure for this conversion involves initial treatment with NaOCl and TEMPO, followed by oxidation with NaClO2. nih.gov

Table 2: Common Oxidizing Agents for the Conversion of Primary Alcohols

| Product | Reagent |

|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) |

| Aldehyde | Dess-Martin periodinane (DMP) |

| Carboxylic Acid | Potassium permanganate (KMnO4) |

| Carboxylic Acid | Chromic acid (H2CrO4) |

Derivatization for Polymer and Material Science Applications

Derivatives of ortho-nitrobenzyl alcohol, including this compound, are of significant interest in polymer and materials science due to their photocleavable nature. nih.govsemanticscholar.orgmdpi.comacs.orgresearchgate.net The o-nitrobenzyl (o-NB) group can be incorporated into polymer chains as a photolabile protecting group. semanticscholar.orgacs.org Upon irradiation with UV light, the o-NB group undergoes an intramolecular rearrangement, leading to the cleavage of the bond connecting it to the polymer backbone and the formation of an o-nitrosobenzaldehyde derivative. nih.gov

This photocleavage property has been utilized in a variety of applications, including:

Photodegradable Hydrogels: Cross-linkers based on o-NB derivatives can be used to create hydrogels that degrade upon exposure to light. acs.org

Thin Film Patterning: Polymers with o-NB side chains can be used to create patterned thin films. acs.org

Self-Assembled Monolayers: o-NB derivatives can be incorporated into self-assembled monolayers to create photosensitive surfaces. acs.org

Photocleavable Block Copolymers: The o-NB moiety can serve as a photocleavable linker in block copolymers. acs.org

Bioconjugates: Photocleavable bioconjugates can be synthesized using o-NB derivatives for the controlled release of biomolecules. acs.org

The introduction of a fluorine atom, as in this compound, can modulate the electronic properties of the o-NB chromophore, potentially influencing the efficiency and wavelength of the photocleavage reaction.

Reactions Involving the Nitro Group

The nitro group of this compound is a key functional group that undergoes reduction and participates in important photochemical transformations.

The nitro group can be readily reduced to an amino group (-NH2), providing a synthetic route to 4-fluoro-2-aminobenzyl alcohol. This transformation is a fundamental reaction in organic synthesis. A wide variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of hydrogen gas is a common and efficient method. Other reducing systems include metals like tin or zinc in acidic media, and reagents such as sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst. jsynthchem.com The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

The photochemistry of ortho-nitrobenzyl derivatives is a well-studied area, primarily due to their use as photolabile protecting groups. nih.govresearchgate.netrsc.org Upon absorption of UV light (typically in the range of 300-365 nm), the excited o-nitrobenzyl chromophore undergoes an intramolecular hydrogen abstraction from the benzylic carbon. nih.gov This leads to the formation of an aci-nitro tautomer intermediate. nih.govacs.org

This intermediate then undergoes a molecular rearrangement to form a benzoisoxaline derivative, which subsequently cleaves to yield an o-nitrosobenzaldehyde and the protected functional group (in this case, a hydroxyl group would be released). nih.gov Secondary photoreactions can also occur, such as the dimerization of the o-nitrosobenzaldehyde to form an azobenzene derivative. nih.gov The quantum yield of the photorelease can be influenced by the nature of the leaving group and other substituents on the benzene (B151609) ring. researchgate.netrsc.org The presence of the fluorine atom in this compound can affect the photophysical properties and the efficiency of these photochemical transformations. nih.gov

Reactions Involving the Fluorine Atom

The fluorine atom in this compound plays a crucial role in its reactivity, particularly in nucleophilic aromatic substitution reactions. Its high electronegativity and the presence of a strongly electron-withdrawing nitro group ortho to it create a highly electron-deficient carbon center, making it susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution with Fluorine

In the context of nucleophilic aromatic substitution (SNAr), the fluorine atom of this compound is an effective leaving group. This is a notable exception to the general trend in SN1 and SN2 reactions where fluoride (B91410) is a poor leaving group due to the strength of the carbon-fluorine (C-F) bond. The SNAr mechanism proceeds via a two-step addition-elimination pathway. chemistrysteps.comwikipedia.org

The reaction is initiated by the attack of a nucleophile on the carbon atom bonded to the fluorine, which is the rate-determining step. masterorganicchemistry.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is critical to the reaction's feasibility. In this compound, the electron-withdrawing nitro group at the ortho position, and to a lesser extent the fluorine itself, effectively stabilize the negative charge of the Meisenheimer complex through resonance and induction. wikipedia.orgmasterorganicchemistry.com

In the second, faster step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored. The high electronegativity of fluorine, which makes the C-F bond strong, also enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the initial nucleophilic attack. This acceleration of the rate-determining step compensates for the energy required to break the strong C-F bond, making fluorine a surprisingly good leaving group in SNAr reactions. masterorganicchemistry.com In fact, for SNAr reactions, the reactivity of aryl halides often follows the trend F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. chemistrysteps.com

| Halogen (X) in Ar-X | Relative Rate of SNAr | Reason for Reactivity Trend |

|---|---|---|

| -F | Highest | High electronegativity strongly polarizes the C-X bond, accelerating the rate-determining nucleophilic attack. |

| -Cl | Intermediate | Moderate electronegativity and polarizability. |

| -Br | Intermediate | Lower electronegativity than Cl, but higher polarizability. |

| -I | Lowest | Lowest electronegativity, leading to a less electrophilic carbon and slower initial attack. |

Stability and Reactivity of the C-F Bond in Biological Systems and Medicinal Chemistry

In medicinal chemistry, the carbon-fluorine bond is generally considered to be highly stable and is often strategically incorporated into drug candidates to enhance metabolic stability. tandfonline.comhyphadiscovery.com The high bond dissociation energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, such as cytochrome P450. acs.org This strategy, known as "metabolic blocking," can increase a drug's half-life and bioavailability. tandfonline.com

While the C-F bond is robust under typical physiological conditions, its stability can be compromised in specific chemical environments. acs.org The reactivity of the C-F bond in this compound towards nucleophilic attack demonstrates that its stability is context-dependent. In a biological system, if the molecule were to bind to a protein or enzyme in such a way that a nucleophilic residue (like the thiol group of cysteine) is positioned near the fluorine-bearing carbon, a substitution reaction could potentially occur, especially given the activation by the ortho-nitro group. acs.org

However, such enzymatic or chemical defluorination is not a common metabolic pathway and typically requires a highly activated aromatic system. hyphadiscovery.com For the most part, the C-F bond in compounds like this compound is expected to remain stable in a biological context, contributing more to the molecule's physicochemical properties—such as lipophilicity and binding interactions—than to its metabolic fate. tandfonline.comnih.gov

Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in this compound is dictated by the electronic properties of its three substituents: the nitro group (-NO₂), the fluorine atom (-F), and the hydroxymethyl group (-CH₂OH).

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. However, the aromatic ring of this compound is significantly deactivated towards this type of reaction. This deactivation is due to the presence of two powerful electron-withdrawing groups: the nitro group and the fluorine atom. uomustansiriyah.edu.iqlibretexts.org

Nitro Group (-NO₂): This is a very strong deactivating group due to both a strong electron-withdrawing resonance effect (-M) and a strong inductive effect (-I). It directs incoming electrophiles to the meta position relative to itself. wikipedia.orgunizin.org

Fluorine Atom (-F): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I). However, they possess lone pairs of electrons that can be donated to the ring via a resonance effect (+M), which directs incoming electrophiles to the ortho and para positions. wikipedia.orgorganicchemistrytutor.com

Hydroxymethyl Group (-CH₂OH): This group is generally considered to be weakly deactivating or near-neutral in its effect on the ring's reactivity.

The combined effect of the strong meta-directing nitro group and the ortho, para-directing but deactivating fluorine group results in a highly electron-poor aromatic ring that is very unreactive towards electrophiles. uomustansiriyah.edu.iq Any forced electrophilic substitution would occur slowly, and the position of substitution would be directed by these competing influences.

| Substituent | Position | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -NO₂ | 2 | Strongly Deactivating | Meta (to position 4) |

| -F | 4 | Deactivating | Ortho, Para (to positions 3, 5) |

| -CH₂OH | 1 | Weakly Deactivating | Ortho, Para (to positions 2, 6) |

Nucleophilic Aromatic Substitution

In contrast to its deactivation towards electrophiles, the aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). uomustansiriyah.edu.iq The same electron-withdrawing groups that hinder EAS make the ring electron-deficient and thus a good target for nucleophiles. wikipedia.org

The reaction overwhelmingly occurs at the carbon atom bearing the fluorine atom (position 4). This position is activated by the strong resonance and inductive effects of the ortho-nitro group, which can stabilize the intermediate Meisenheimer complex. chemistrysteps.comwikipedia.org The attack of a nucleophile at this position leads to the displacement of the fluoride ion, as detailed in section 3.3.1. Other positions on the ring are significantly less reactive towards nucleophilic attack as they lack a suitable leaving group and are not as effectively activated by the nitro group.

Mechanistic Investigations of Key Reactions

While specific mechanistic studies on this compound are not widely documented, the mechanisms of its key potential reactions can be inferred from extensive research on related ortho-nitrobenzyl compounds.

One of the most characteristic reactions of 2-nitrobenzyl alcohols is their photochemical cleavage. researchgate.netupenn.edu This property is widely used in photolabile "caged" compounds to release a molecule of interest upon irradiation with UV light. acs.orgnih.gov The accepted mechanism proceeds as follows:

Photoexcitation: Upon absorption of UV light (typically around 300-365 nm), the ortho-nitro group is excited to a triplet state. upenn.edunih.gov

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon of the alcohol group. This forms a biradical intermediate which quickly rearranges. nih.gov

Formation of an aci-nitro Intermediate: The rearrangement leads to the formation of a transient species known as an aci-nitro intermediate. researchgate.netacs.org

Cyclization and Rearrangement: This intermediate undergoes a series of transformations, often involving cyclization to a benzisoxazoline derivative, which then rearranges. researchgate.netacs.org

Product Formation: The final step involves the cleavage of the benzylic C-O bond, releasing the alcohol and forming 2-nitrosobenzaldehyde (or in this specific case, 4-fluoro-2-nitrosobenzaldehyde). researchgate.netnih.gov

The mechanism for the SNAr reaction, as previously discussed, involves the formation of a key intermediate:

Meisenheimer Complex: This is a negatively charged, non-aromatic cyclohexadienyl anion formed by the addition of the nucleophile to the aromatic ring. Its stability is paramount for the reaction to proceed. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. wikipedia.org

| Reaction Type | Key Intermediate(s) | Description |

|---|---|---|

| Photochemical Cleavage | aci-nitro intermediate | A transient tautomer of the nitro group formed after intramolecular hydrogen abstraction. |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | A resonance-stabilized, negatively charged cyclohexadienyl anion formed by nucleophilic addition to the aromatic ring. |

Derivatives and Analogs of 4 Fluoro 2 Nitrobenzyl Alcohol: Synthesis and Applications

Synthesis of Novel Derivatives with Modified Functional Groups

The synthesis of novel derivatives from 4-fluoro-2-nitrobenzyl alcohol can be achieved through various organic transformations targeting its core functional groups: the hydroxyl, the nitro group, and the aromatic ring.

Modification of the Hydroxyl Group: The primary alcohol moiety is a key site for derivatization. Standard reactions such as esterification or etherification can introduce a wide array of functional groups. For instance, reaction with acyl chlorides or carboxylic acids can yield esters, while alkyl halides under basic conditions can produce ethers. These modifications can alter the compound's solubility, lipophilicity, and electronic properties.

Reduction of the Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like tin(II) chloride. The resulting aminobenzyl alcohol can then undergo further reactions, including diazotization or acylation, to create a diverse library of compounds.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution. While the fluorine atom is generally a poor leaving group in such reactions, its replacement by other nucleophiles could be explored under specific conditions to introduce alternative functionalities.

These synthetic strategies allow for the systematic modification of the this compound scaffold, enabling the generation of novel derivatives with tailored properties for specific applications in materials science and medicinal chemistry.

Exploration of Isomeric Forms (e.g., 2-Fluoro-4-nitrobenzyl alcohol, 4-Fluoro-3-nitrobenzyl alcohol, 5-Fluoro-2-nitrobenzyl alcohol)

The biological and chemical properties of substituted benzyl (B1604629) alcohols are highly dependent on the substitution pattern on the aromatic ring. Exploring the synthesis and properties of isomers of this compound provides critical insights into how the relative positions of the fluoro, nitro, and hydroxymethyl groups influence reactivity and function.

2-Fluoro-4-nitrobenzyl alcohol: This isomer can be synthesized from 2-fluoro-4-nitrotoluene (B45272). The synthesis may involve the oxidation of the methyl group to a carboxylic acid, followed by reduction to the corresponding alcohol. For instance, 2-fluoro-4-nitrotoluene can be oxidized using reagents like potassium permanganate (B83412) to form 2-fluoro-4-nitrobenzoic acid, which is then reduced to 2-fluoro-4-nitrobenzyl alcohol. chemicalbook.com

4-Fluoro-3-nitrobenzyl alcohol: This compound may be used in the synthesis of 4-fluoro-3-nitrobenzyl chloride. cenmed.com It has also been identified as a potent and selective inhibitor of the AXL tyrosine kinase, highlighting its potential in medicinal chemistry. biosynth.com

5-Fluoro-2-nitrobenzyl alcohol: The synthesis of this isomer can be achieved by the reduction of 5-fluoro-2-nitrobenzaldehyde. nih.gov A common method involves using a reducing agent like sodium borohydride (B1222165) in a solvent such as methanol (B129727) to convert the aldehyde functional group to a primary alcohol. chemicalbook.com This isomer can be used to synthesize compounds like 5-amino-2-fluorobenzyl alcohol. chemicalbook.com

The comparative study of these isomers is essential for understanding the structure-activity relationships that govern their utility in various scientific fields.

Synthesis and Characterization of Related Compounds for Comparative Studies (e.g., 4-nitrobenzyl alcohol, 2-nitrobenzyl alcohol, 4-chloro-2-nitrobenzyl alcohol)

To fully understand the role of the fluorine atom and the specific substitution pattern in this compound, it is crucial to synthesize and characterize analogous compounds where the fluorine is absent or replaced by another halogen.

4-Nitrobenzyl alcohol: This compound is a xenobiotic metabolite and serves as a fundamental analog without the fluoro substituent. nih.gov It can be synthesized through various methods, including the reduction of 4-nitrobenzaldehyde (B150856) or the hydrolysis of p-nitrobenzyl chloride. guidechem.comchemicalbook.com One method involves using LiAlH₄ with silica (B1680970) chloride for the chemoselective reduction of carbonyl compounds. guidechem.com Another approach uses a hydrazine (B178648) hydrate-raney nickel system to reduce 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol. google.com

2-Nitrobenzyl alcohol: As the direct analog without fluorine, this compound is essential for comparative studies. innospk.com It is a key intermediate in the synthesis of the analgesic Tramadol Hydrochloride. innospk.com Synthesis can involve nitration reactions followed by reduction or alcohol formation steps. innospk.com Its physical properties include a melting point of 69-72°C and a boiling point of 270°C. lookchem.com

4-Chloro-2-nitrobenzyl alcohol: Replacing the fluorine with a chlorine atom allows for the study of halogen effects. This compound is a reactive nucleophile. biosynth.com It has a melting point of 90-92°C. sigmaaldrich.com

Fluorinated Benzyl Alcohol Scaffolds in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. rsc.org Fluorinated benzyl alcohols, including this compound, represent an important class of building blocks in this field.

The presence of a fluorine atom can significantly alter a molecule's properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450. This can increase the half-life of a drug in the body.

Bioavailability and Membrane Permeation: Fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with target proteins, potentially increasing the binding affinity and potency of a drug.

Conformational Effects: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a biological target.

Benzyl alcohols themselves are known to interact with proteins and can sometimes induce aggregation by causing partial unfolding. nih.gov The addition of fluorine to this scaffold creates a versatile platform for designing new therapeutic agents with improved drug-like properties. The Friedel-Crafts benzylation of arenes using activated benzyl alcohols is a key reaction for creating diarylmethane structures, which are important cores in medicinal chemistry. rsc.org

Derivatives as Photolabile Protecting Groups and Caged Compounds

Derivatives of 2-nitrobenzyl alcohol are extensively used as photolabile protecting groups (PPGs), also known as "caging" groups, in chemistry and biology. researchgate.netnih.gov This technology allows for the spatial and temporal control over the release of biologically active molecules. nih.gov this compound fits into this important class of compounds.

The underlying mechanism involves the photochemical properties of the ortho-nitrobenzyl moiety. rsc.org Upon irradiation with UV light, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. researchgate.net This intermediate is unstable and rapidly rearranges, ultimately cleaving the bond to the protected molecule (the "caged" species) and releasing it. researchgate.net The process also generates a 2-nitrosobenzaldehyde or a related byproduct. researchgate.net

Key features and applications include:

Controlled Release: This technology enables the release of active substances like neurotransmitters, acids, or alcohols at a specific time and location by simply applying light. nih.govrsc.org

Mechanism: The primary step in the photodeprotection is an excited state intramolecular hydrogen transfer (ESIHT). researchgate.net The subsequent rearrangement of the resulting bicyclic intermediate releases the protected molecule. researchgate.net

Applications: Caged compounds are crucial tools for studying dynamic biological processes. For example, "caged ATP" and "caged glutamate" have been used to study cellular energy dynamics and neurotransmission with high precision. nih.gov

Improving Properties: Research has focused on modifying the nitrobenzyl scaffold to shift the absorption wavelength to the visible light range (reducing potential phototoxicity) and to improve the quantum yield of the uncaging reaction. researchgate.netresearchgate.net

The 2-nitrobenzyl scaffold is a cornerstone of optochemical biology, and fluorinated derivatives like this compound can be used to create novel PPGs with potentially enhanced properties for these advanced applications. nih.govrsc.org

Compound Index

Advanced Spectroscopic Characterization and Analytical Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. researchgate.net For 4-Fluoro-2-nitrobenzyl alcohol, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The expected spectrum for this compound would feature distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, and the hydroxyl (OH) proton. The aromatic region is particularly complex due to the substitution pattern, which would result in three distinct signals. The fluorine and nitro groups exert strong electronic effects, influencing the chemical shifts of adjacent protons. The splitting patterns (coupling) between these protons would provide definitive evidence for their relative positions on the benzene (B151609) ring.

Aromatic Protons (H-3, H-5, H-6): These would appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

Methylene Protons (CH₂): This signal would likely appear as a singlet or a doublet, depending on the coupling with the hydroxyl proton, typically in the range of 4.5-5.0 ppm.

Hydroxyl Proton (OH): This proton often appears as a broad singlet, and its chemical shift is sensitive to solvent, concentration, and temperature.

For context, the ¹H NMR data for related compounds are presented below.

| Compound | Solvent | ¹H NMR Data (δ, ppm) | Reference |

|---|---|---|---|

| 2-Nitrobenzyl alcohol | DMSO-d6 | 8.05-8.03 (d, 1H), 7.84-7.74 (m, 2H), 7.55-7.51 (t, 1H), 5.56-5.53 (t, 1H), 4.83-4.81 (d, 2H) | rsc.org |

| 4-Fluorobenzyl alcohol | CDCl₃ | 7.30-7.33 (m, 2H), 7.01-7.05 (m, 2H), 4.63 (s, 2H), 2.07 (s, 1H) | rsc.org |

| 4-Chlorobenzyl alcohol | CDCl₃ | 7.28-7.34 (m, 4H), 4.67 (d, 2H), 1.73-1.76 (m, 1H) | rsc.org |

¹³C NMR: Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule. oregonstate.edulibretexts.org For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the benzylic carbon. The chemical shifts are significantly influenced by the attached functional groups. The carbon atom bonded to the fluorine (C-4) will appear as a doublet due to carbon-fluorine coupling (JC-F), a characteristic feature that aids in signal assignment. The carbons attached to the nitro group (C-2) and the hydroxymethyl group (C-1) will also have distinctive chemical shifts.

| Compound | Solvent | ¹³C NMR Data (δ, ppm) | Reference |

|---|---|---|---|

| 4-(Trifluoromethyl)benzyl alcohol | CDCl₃ | 144.9, 129.9 (q, JC-F = 32.8Hz), 127.0, 125.6 (d, JC-F = 4.04Hz), 122.94, 64.62 | rsc.org |

| Benzyl (B1604629) alcohol | CDCl₃ | 140.86, 128.55, 127.63, 127.04, 65.17 | rsc.org |

| 4-Chlorobenzyl alcohol | CDCl₃ | 139.3, 133.5, 128.8, 128.4, 64.7 | rsc.org |

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum would display a single signal. The chemical shift of this signal, typically referenced against a standard like trichlorofluoromethane (B166822) (CFCl₃), is characteristic of an aromatic fluorine environment and would be further influenced by the ortho- and para-substituents. ucsb.educolorado.edu The coupling of the fluorine nucleus to adjacent protons (³JH-F) would be observable in both the ¹H and ¹⁹F spectra, providing crucial connectivity information.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. utdallas.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure:

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group. utdallas.edu

C-H Stretches: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretch of the CH₂ group would be observed just below 3000 cm⁻¹.

N-O Stretches (Nitro Group): The nitro group is identified by two strong absorption bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. researchgate.net

C-F Stretch: A strong absorption band for the carbon-fluorine bond is expected in the fingerprint region, typically between 1000-1400 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretch, hydrogen-bonded | 3200-3600 (Broad, Strong) |

| C-H (Aromatic) | Stretch | 3000-3100 (Medium) |

| C-H (Aliphatic CH₂) | Stretch | 2850-2960 (Medium) |

| C=C (Aromatic) | Stretch | 1450-1600 (Medium) |

| NO₂ (Nitro) | Asymmetric Stretch | 1520-1560 (Strong) |

| NO₂ (Nitro) | Symmetric Stretch | 1345-1385 (Strong) |

| C-O (Alcohol) | Stretch | 1000-1260 (Strong) |

| C-F (Aryl Fluoride) | Stretch | 1000-1400 (Strong) |

Predicted characteristic IR absorption bands for this compound.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the symmetric vibrations of the nitro group and the aromatic ring breathing modes often produce strong Raman signals, aiding in a complete vibrational analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nd.edu For this compound (molecular weight: 171.13 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 171.

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways would include:

Loss of a hydroxyl radical (•OH), resulting in a fragment at m/z 154.

Loss of the entire hydroxymethyl group (•CH₂OH), leading to a fragment at m/z 140.

Loss of the nitro group (•NO₂), yielding a fragment at m/z 125.

Techniques like electrospray ionization (ESI), often used with supercharging reagents like m-nitrobenzyl alcohol, are also employed for the analysis of such compounds, particularly when coupled with liquid chromatography. nih.govrsc.orgnih.gov

Chromatographic Techniques (GC, HPLC) for Purity and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of this compound and to monitor the progress of its synthesis.

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. This compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS), to confirm its identity and purity. rsc.orgrsc.org The retention time under specific column and temperature conditions is a characteristic property of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds. sielc.com For this compound, a reverse-phase HPLC method would typically be used. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The compound's purity can be determined by integrating the area of its corresponding peak in the chromatogram. HPLC is also an invaluable tool for real-time monitoring of the reaction that produces the target compound, allowing for optimization of reaction conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govwikipedia.org To perform this analysis, a high-quality single crystal of this compound is required. nih.gov

The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis yields precise information about:

Bond lengths and angles: The exact distances and angles between all atoms in the molecule.

Conformation: The spatial arrangement of the hydroxymethyl and nitro groups relative to the benzene ring.

Intermolecular interactions: How individual molecules pack together in the crystal lattice, including potential hydrogen bonding involving the hydroxyl group and π-stacking of the aromatic rings.

While this technique provides the definitive solid-state structure, the successful growth of a suitable crystal is a prerequisite and can often be a challenging step. nih.gov No public crystal structure data for this compound was identified in the searched resources.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like 4-Fluoro-2-nitrobenzyl alcohol. ikm.org.mywikipedia.org DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31+G(d,p), are employed to optimize the molecular geometry and calculate various electronic properties. nipne.ro

The electronic structure is heavily influenced by the substituents on the benzene (B151609) ring. The nitro group (-NO2) is a strong electron-withdrawing group, while the fluorine atom (-F) also exhibits an inductive electron-withdrawing effect. These effects decrease the electron density of the aromatic ring. DFT calculations can quantify these effects by mapping the Molecular Electrostatic Potential (MESP), which identifies electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, negative potential sites are expected to be localized on the oxygen atoms of the nitro and alcohol groups. researchgate.net

Reactivity is often analyzed through Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap generally implies higher reactivity. In nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group typically lowers the LUMO energy, making the molecule a better electron acceptor. nih.gov Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights into the molecule's chemical behavior.

| Calculated Property | Typical Significance | Expected Influence on this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability | Lowered by electron-withdrawing -NO2 and -F groups |

| LUMO Energy | Electron-accepting ability | Significantly lowered by the -NO2 group |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | Relatively small, indicating higher reactivity |

| Molecular Electrostatic Potential (MESP) | Reactive sites for electrophilic/nucleophilic attack | Negative potential on oxygen atoms; positive potential on ring hydrogens |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and its interactions with surrounding molecules, such as solvents. nih.gov

Conformational analysis focuses on the different spatial arrangements of atoms that can be achieved through rotation around single bonds. Key areas of flexibility in this compound include the rotation of the hydroxymethyl (-CH2OH) group and the nitro (-NO2) group relative to the plane of the benzene ring. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations. pitt.edu These preferred conformations can influence the molecule's reactivity and its ability to interact with biological targets.

Furthermore, MD simulations can model the interactions between this compound and solvent molecules, such as water. By simulating the system over time, it is possible to analyze the formation and dynamics of hydrogen bonds between the alcohol's hydroxyl group and water molecules. The radial distribution function can be calculated to understand the structuring of solvent molecules around the solute. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or other properties. wikipedia.org In the context of this compound, QSAR studies can be used to predict its potential toxicity or therapeutic activity based on calculated molecular descriptors. nih.gov

Cheminformatics tools are used to calculate a wide range of descriptors for the molecule. These descriptors fall into several categories:

Physicochemical Properties: Such as the logarithm of the octanol-water partition coefficient (logP), which measures hydrophobicity. nih.gov

Electronic Descriptors: Including the energy of the LUMO (E_LUMO), which is often correlated with the toxicity of nitroaromatic compounds. nih.gov

Topological Descriptors: Numerical values derived from the graph representation of the molecule.

For nitroaromatic compounds, QSAR models have shown that toxicity often correlates with hydrophobicity (logP) and electronic parameters like E_LUMO. nih.govnih.gov A QSAR model developed for a class of similar compounds could be used to predict the activity of this compound, thus guiding further experimental investigation while minimizing animal testing. nih.gov

Computational Studies on Reaction Mechanisms and Transition States

Computational methods, particularly DFT, are invaluable for elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical reaction. nih.gov This involves identifying reactants, products, intermediates, and, crucially, transition states—the highest energy points along the reaction coordinate. youtube.com

A well-studied reaction for related compounds is the photochemical rearrangement of 2-nitrobenzyl derivatives. nih.govresearchgate.net Computational studies on 2-nitrobenzyl alcohol have shown that upon irradiation, it forms an aci-nitro intermediate, which can then proceed through different pathways depending on the solvent. DFT calculations can map the potential energy surfaces for these competing pathways, identifying the transition states and intermediates involved. nih.govresearchgate.net

For this compound, similar computational studies could be performed to understand its reaction mechanisms. The presence of the fluorine atom at the 4-position would likely influence the electronic properties and stability of the intermediates and transition states, potentially altering the reaction kinetics or favoring one pathway over another. By calculating the activation energies associated with each transition state, researchers can predict the most likely reaction pathway.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the interpretation of experimental spectra. DFT calculations are commonly used to predict vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nipne.ro

To predict the infrared (IR) spectrum, the molecular geometry is first optimized using a method like B3LYP. nipne.ro Then, vibrational frequencies are calculated. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement with experimental data. nipne.ro This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular vibrational modes of the molecule, such as O-H stretching, NO2 asymmetric and symmetric stretching, and C-F stretching. researchgate.netresearchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted computationally. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. The calculated chemical shifts can help in assigning peaks in experimental NMR spectra and confirming the structure of the compound.

| Functional Group | Vibrational Mode | Typical Experimental IR Region (cm⁻¹) | Computationally Predicted Region (Scaled) |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | Corresponds to O-H stretch |

| Aromatic C-H | Stretching | 3000-3100 | Corresponds to aromatic C-H stretches |

| NO₂ | Asymmetric Stretching | 1500-1560 | Corresponds to NO₂ asymmetric stretch |

| NO₂ | Symmetric Stretching | 1335-1370 | Corresponds to NO₂ symmetric stretch |

| C-F | Stretching | 1000-1400 | Corresponds to C-F stretch |

Applications in Advanced Materials Science

Photoresponsive Polymers and Hydrogels Utilizing Nitrobenzyl Moieties

The incorporation of o-nitrobenzyl moieties, such as those derived from 4-Fluoro-2-nitrobenzyl alcohol, is a powerful strategy for creating photoresponsive polymers and hydrogels. mdpi.comresearchgate.net These "smart" materials can change their chemical or physical properties on demand in response to light. nih.gov

Key Research Findings:

Photodegradable Hydrogels: Crosslinkers containing o-NB groups have been integrated into hydrogel networks. researchgate.net Upon exposure to UV light, these crosslinkers are cleaved, causing the hydrogel to degrade. This allows for the controlled release of encapsulated cells or therapeutic agents with high spatial and temporal precision.

Switchable Solubility: Copolymers containing methacrylic nitrobenzyl ester monomers have been synthesized to act as photoresists. mdpi.com The o-NB ester groups render the initial polymer soluble in specific solvents. After photolysis, the pendant groups are converted to carboxylic acids, altering the polymer's polarity and making it insoluble, which allows for selective dissolution and patterning. mdpi.comnih.gov

Versatility in Polymer Networks: The o-nitrobenzyl group has proven to be a versatile functional unit, having been successfully incorporated into a wide variety of polymer backbones, including acrylates, methacrylates, epoxies, and siloxanes, demonstrating its broad applicability in materials design. nih.govresearchgate.net

| Polymer System | Nitrobenzyl Moiety Function | Outcome of Light Exposure | Application |

| Hydrogel Network | Photocleavable Crosslinker | Network degradation, increased permeability | Controlled drug/cell release |

| Acrylate/Methacrylate Copolymers | Pendent Side Group | Change in polarity and solubility | Photoresists, surface patterning |

| Block Copolymers | Photocleavable Junction | Cleavage of polymer blocks | On-demand material transformation |

Thin Film Patterning and Surface Modification with Photolabile Groups

The ability to induce chemical transformations with light makes photolabile groups derived from this compound ideal for patterning thin films and modifying surfaces. mdpi.comresearchgate.net Light can be used as a traceless reagent to alter surface properties like wettability, adhesion, and chemical reactivity in precisely defined areas. wikipedia.org

Key Research Findings:

Wettability Switching: Polymer brushes containing o-nitrobenzyl pendent groups can be grafted onto a surface. unlp.edu.ar These surfaces are initially hydrophobic. Upon UV irradiation, the photolabile groups are cleaved, exposing hydrophilic functional groups (e.g., carboxylic acids) and switching the surface to a hydrophilic state. This spatial control over wettability is highly desirable for creating microfluidic devices and patterned cell culture substrates. unlp.edu.ar

High-Resolution Photopatterning: Photoresists based on copolymers with o-nitrobenzyl ester monomers have been used to achieve sub-micrometer patterning on semiconductor materials. nih.gov The light-induced change in solubility allows for the creation of intricate patterns with higher performance compared to some chemically amplified techniques. nih.govresearchgate.net

Opto-regulation of Surface Chemistry: Beyond simply changing physical properties, the photocleavage of o-NB groups can be used to expose or activate specific chemical functionalities on a surface, enabling subsequent, site-specific chemical reactions or the controlled attachment of biomolecules. mdpi.com

Self-Assembled Monolayers (SAMs) with Photo-Cleavable Linkers

Self-assembled monolayers (SAMs) provide a powerful method for precisely controlling the interfacial properties of materials. Incorporating photo-cleavable linkers based on the 4-Fluoro-2-nitrobenzyl scaffold into SAMs allows for the dynamic, light-mediated control of surface functionality.

Key Research Findings:

Light-Directed Molecular Release: Molecules can be tethered to a surface via a 4-fluoro-2-nitrobenzyl linker. Irradiation with UV light cleaves the linker, releasing the molecule from the surface into the surrounding environment. This technique is fundamental for creating surfaces that can release signaling molecules, catalysts, or other active species on demand.

Patterning of Biomolecules: A surface can be functionalized with a SAM that presents an o-NB-protected functional group. By exposing specific regions of the surface to light through a photomask, the protecting groups are removed, creating a chemical pattern. Biomolecules or other moieties can then be selectively attached to the deprotected areas.

Adhesion Lithography: SAMs can be used to control interfacial adhesion strength. By patterning a SAM with a photolabile headgroup, light can be used to alter the adhesion properties in specific locations, enabling techniques like adhesion lithography for patterning thin films of materials like Al₂O₃. nih.gov

Bioconjugation and Bioimaging Applications

The "caging" of bioactive molecules with photolabile o-nitrobenzyl groups is a cornerstone of optochemical biology. nih.gov This strategy involves temporarily inactivating a biomolecule by attaching a photolabile group. The active molecule is then released at a specific time and location by exposure to light. The 4-Fluoro-2-nitrobenzyl group can serve as such a "cage" for a wide variety of functional groups found in biomolecules.

Key Research Findings:

Control of Bioactive Molecules: The nitrobenzyl scaffold has been used extensively to cage and control the release of neurotransmitters, signaling molecules, peptides, and nucleic acids. nih.govnih.gov This allows researchers to study complex biological processes with unprecedented precision.

Photoactivated DNA and RNA: O-nitrobenzyl linkers have been incorporated directly into the backbone of DNA strands. nih.gov Upon photocleavage, the strand is broken, which can be used to expose a "toehold" for strand displacement reactions or to activate a probe for mRNA detection inside living cells. nih.gov

Photoaffinity Labeling: 2-Nitrobenzyl alcohol has been shown to act as a photoreactive group with selectivity for amines, enabling its use in photoaffinity labeling and the light-induced crosslinking of biomolecules for studying molecular interactions. rsc.org

| Application | Role of 4-Fluoro-2-nitrobenzyl Moiety | Specific Example |

| Bioconjugation | Photocleavable "caging" group | Caged ATP, released by light to study cellular energy dynamics. nih.gov |

| Bioimaging | Photoactivatable probe component | Light-induced activation of a DNA probe for intracellular mRNA imaging. nih.gov |

| DNA Nanotechnology | Light-sensitive structural element | Photocleavage of a linker within a DNA duplex to trigger a strand displacement cascade. nih.gov |

Stimuli-Responsive Materials Design

The design of stimuli-responsive materials, which can adapt to their environment by changing their properties, is a major goal in materials science. rsc.org Light is an especially attractive stimulus because it is non-invasive and offers exceptional control in both space and time. mdpi.comnih.gov

The this compound scaffold is a key building block in this field. Its reliable and well-understood photocleavage reaction provides a robust mechanism for translating a light signal into a chemical or physical response. Materials incorporating this moiety can be designed to undergo a variety of transformations upon irradiation, including:

Degradation: Crosslinked polymers and hydrogels can be designed to fall apart.

Chemical Transformation: Surfaces can be switched from a passive to an active state.

Release of Payloads: Encapsulated molecules, from drugs to DNA, can be released in a controlled manner. nih.gov

Changes in Physical Properties: Properties such as solubility and wettability can be precisely modulated. mdpi.comunlp.edu.ar

The design principle relies on the photosensitive o-nitrobenzyl group as the core component that absorbs light and initiates a programmed response. nih.gov The versatility of this chemistry allows for its integration into numerous material platforms, making this compound and related derivatives fundamental components in the development of the next generation of smart materials. mdpi.comnih.govresearchgate.net

Enzymatic and Biocatalytic Transformations

Enzymatic Reduction of Nitro Groups

The enzymatic reduction of aromatic nitro compounds is a well-established biocatalytic process, primarily mediated by a class of flavin-containing enzymes known as nitroreductases (NTRs). nih.govnih.gov These enzymes catalyze the reduction of a nitro group (-NO₂) to an amino group (-NH₂) through nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates, typically utilizing NADH or NADPH as an electron donor. nih.govnih.gov

While direct studies on 4-fluoro-2-nitrobenzyl alcohol are not extensively documented, research on structurally similar compounds provides significant insight into its potential enzymatic reduction. For instance, a study on the microbial detection of nitroreductase activity evaluated 1-fluoro-2-nitrobenzene (B31998), a compound structurally analogous to this compound but lacking the hydroxymethyl group. mdpi.com The study found that 84.3% of 51 tested microorganisms, predominantly bacteria, could effectively reduce 1-fluoro-2-nitrobenzene to the corresponding 2-fluoroaniline. mdpi.com This suggests a high probability that various microbial nitroreductases would also be active on this compound, converting it to 2-amino-4-fluorobenzyl alcohol.

Further evidence comes from studies on the nitroreductase NfsB from Enterobacter cloacae (EntNfsB). This enzyme is known to reduce various nitroaromatic compounds, and while its efficiency varies with the substrate, it shows activity towards 4-nitrobenzyl alcohol. researchgate.net This indicates that the benzyl (B1604629) alcohol moiety is compatible with the active site of at least some nitroreductases. The presence of the ortho-fluoro substituent in this compound would influence the electronic properties of the nitro group and steric interactions within the enzyme's active site, potentially altering the reaction kinetics compared to unsubstituted nitrobenzyl alcohol.

Table 1: Examples of Microbial Nitroreductase Activity on a Structurally Similar Substrate

| Substrate | Product | Microorganism Panel | Activity Detected | Reference |

| 1-Fluoro-2-nitrobenzene | 2-Fluoroaniline | 51 microorganisms (including bacteria and fungi) | 87.8% of bacteria showed activity | mdpi.com |